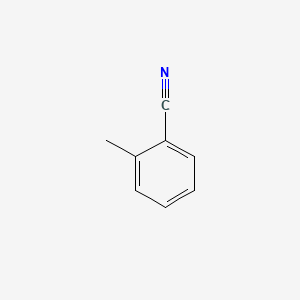

o-Tolunitrile

Description

This compound is a natural product found in Scolochloa festucacea, Lolium arundinaceum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPNXBQSRGKSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022050 | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolunitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

184 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

529-19-1, 25550-22-5 | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3048F2A3KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

7.7 °F (NTP, 1992) | |

| Record name | O-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Tolunitrile (CAS 529-19-1): Properties, Synthesis, and Applications in Drug Development

Introduction

o-Tolunitrile, systematically known as 2-methylbenzonitrile (CAS 529-19-1), is a pivotal aromatic nitrile that serves as a fundamental building block in modern organic and medicinal chemistry.[1][2] Characterized by a nitrile group (-C≡N) ortho to a methyl group on a benzene ring, its specific structural arrangement dictates a unique reactivity profile that is highly valued by researchers and drug development professionals.[3] This compound is not merely a chemical intermediate; it is an enabler of molecular complexity, providing a gateway to a diverse range of functional groups and heterocyclic systems essential for the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4]

This guide offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its properties and applications. We will delve into its physicochemical characteristics, industrial synthesis and laboratory purification, core reactivity, and critical role in the pharmaceutical landscape, all while emphasizing the safety and handling protocols necessary for its responsible use.

Core Physicochemical & Structural Properties

This compound is a colorless to slightly yellow or light blue liquid with a distinct aromatic, almond-like odor.[1][3][5] Its physical state at standard conditions is a direct consequence of its molecular structure and intermolecular forces. The polarity of the nitrile group combined with the nonpolar aromatic ring results in a moderate overall polarity, influencing its solubility and thermal properties.[1][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 529-19-1 | [6] |

| Molecular Formula | C₈H₇N | [6][7] |

| Molecular Weight | 117.15 g/mol | [6] |

| Appearance | Colorless to slightly yellow liquid | [1][3][8] |

| Density | 0.989 g/mL at 25 °C | [7][9] |

| Melting Point | -13 °C (7.7°F) | [7][10][11] |

| Boiling Point | 205 °C (401°F) | [7][10] |

| Flash Point | 82 °C (179.6 - 184°F) - Closed Cup | [10] |

| Refractive Index (n20/D) | 1.5279 | [7][9] |

| Water Solubility | <0.1 g/100 mL (Slightly soluble) | [1][7][10] |

| Solubility in Organic Solvents | Highly soluble in ethanol, ether, acetone | [1][3] |

The structural data for this compound is well-established through various spectroscopic methods. Its identity and purity are routinely confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12]

Caption: Chemical structure of this compound (2-methylbenzonitrile).

Synthesis and Purification

Industrial Synthesis Pathway

The predominant industrial synthesis of this compound is a multi-step process commencing with toluene, a readily available and cost-effective starting material. The choice of this pathway is dictated by reaction efficiency and atom economy.

Workflow: Industrial Synthesis of this compound

-

Nitration of Toluene : Toluene undergoes electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. The methyl group is an activating, ortho-para director, leading to a mixture of o-nitrotoluene and p-nitrotoluene.[1][3] The separation of these isomers is a critical control point.

-

Reduction : The isolated o-nitrotoluene is reduced to o-toluidine (2-methylaniline).

-

Diazotization : o-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a temperature-sensitive step, crucial for preventing decomposition.

-

Sandmeyer Reaction : The diazonium salt is subsequently reacted with a copper(I) cyanide solution, which displaces the diazo group with a nitrile group to yield this compound. This classic named reaction is highly reliable for introducing the cyano functionality onto an aromatic ring.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound (CAS 529-19-1) is far more than a simple aromatic compound; it is a versatile and indispensable tool in the arsenal of chemists engaged in research and drug development. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, the rich reactivity of its nitrile group provide a reliable foundation for constructing complex molecular architectures. A thorough understanding of its synthetic utility, coupled with a rigorous adherence to safety protocols, empowers scientists to leverage this key intermediate to its full potential, driving innovation in pharmaceuticals and beyond.

References

- Comprehensive Overview of this compound CAS 529-19-1: Properties, Synthesis, and Industrial Applic

- This compound | 529-19-1. (2025). ChemicalBook.

- The Significance of this compound in Pharmaceutical Synthesis. (2025). PharmaCompass.

- 2-Methylbenzonitrile 529-19-1 wiki. (n.d.). Guidechem.

- This compound. (2024). ChemBK.

- 2-Methyl Benzonitrile for Synthesis (this compound) | 529-19-1. (n.d.). CDH Fine Chemical.

- This compound = 97.0 GC 529-19-1. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). CAMEO Chemicals - NOAA.

- The Chemistry Behind this compound (CAS 529-19-1): Properties & Synthesis. (n.d.).

- This compound. (n.d.). SD Fine-Chem Limited.

- SAFETY DATA SHEET - this compound. (2024). Sigma-Aldrich.

- This compound CAS#: 529-19-1. (n.d.). ChemicalBook.

- This compound Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025. (n.d.). QYResearch.

- SAFETY DATA SHEET - this compound. (n.d.). Pfaltz & Bauer.

- SAFETY DATA SHEET - this compound. (2016). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.

- CAS 529-19-1: 2-Methylbenzonitrile. (n.d.). CymitQuimica.

- 529-19-1, 2-Methylbenzonitrile Formula. (n.d.). ECHEMI.

- This compound | CAS 529-19-1. (n.d.). Santa Cruz Biotechnology.

- 2-methylbenzonitrile - CAS - 529-19-1. (n.d.). Axios Research.

- This compound(529-19-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.

- This compound 529-19-1. (n.d.). TCI Deutschland GmbH.

- 529-19-1 this compound. (n.d.). AK Scientific, Inc..

- β-NAPHTHALDEHYDE. (n.d.). Organic Syntheses.

- Predicting modes of toxic action from chemical structure: Acute toxicity in the fathead minnow (Pimephales promelas). (n.d.). SciSpace.

- The Essential Role of this compound in Modern Chemical Manufacturing. (2025). NINGBO INNO PHARMCHEM CO., LTD..

- This compound CAS 529-19-1. (n.d.). Haihang Industry Co., Ltd..

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS-529-19-1, 2-Methyl Benzonitrile for Synthesis (this compound) Manufacturers, Suppliers & Exporters in India | 153775 [cdhfinechemical.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 529-19-1 [chemicalbook.com]

- 9. This compound CAS#: 529-19-1 [m.chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 529-19-1 this compound AKSci J99221 [aksci.com]

- 12. This compound(529-19-1) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of o-Tolunitrile via Nitration of Toluene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a primary industrial and laboratory-scale synthetic route to o-tolunitrile (2-methylbenzonitrile). As a critical chemical intermediate, this compound serves as a foundational building block in the synthesis of numerous high-value compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic importance necessitates a thorough understanding of its synthesis, from fundamental reaction mechanisms to detailed, field-proven experimental protocols.

This document eschews a rigid template, instead presenting a logical progression from the initial electrophilic aromatic substitution on the toluene scaffold to the final introduction of the nitrile functional group. The protocols described herein are designed as self-validating systems, emphasizing safety, efficiency, and reproducibility.

Part I: The Gateway Reaction: Electrophilic Nitration of Toluene

The synthesis commences with the nitration of toluene, an archetypal electrophilic aromatic substitution (EAS) reaction. The choice of toluene as the starting material is predicated on its commercial availability and the activating, directing effect of its methyl substituent.

Theoretical & Mechanistic Underpinnings

The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ from a mixture of concentrated nitric acid and a stronger acid, typically sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

The methyl group of toluene is an electron-donating group, which activates the aromatic ring towards electrophilic attack, making toluene approximately 25 times more reactive than benzene.[3][4] This activation is not uniform; electron density is preferentially increased at the ortho and para positions. Consequently, the electrophilic attack by the nitronium ion occurs predominantly at these sites, yielding a mixture of o-nitrotoluene and p-nitrotoluene, with only minimal formation of the meta isomer.[4] While steric hindrance from the methyl group might be expected to favor the para position, most nitration conditions yield a higher proportion of the ortho isomer.[5][6]

Caption: Mechanism of Electrophilic Aromatic Nitration of Toluene.

Experimental Protocol: Mononitration of Toluene

This protocol details a standard laboratory procedure for the controlled mononitration of toluene. Strict adherence to safety protocols is paramount due to the highly exothermic nature of the reaction and the corrosive reagents involved.

Materials & Equipment:

-

Reagents: Toluene, Concentrated Nitric Acid (65-70%), Concentrated Sulfuric Acid (98%), Deionized Water, 10% Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate.

-

Apparatus: Three-neck round-bottom flask, dropping funnel with pressure equalization, mechanical stirrer, internal thermometer, ice-salt bath.

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with continuous stirring.[3] Allow the mixture to cool.

-

Reaction Setup: Equip a three-neck flask with a stirrer, thermometer, and the dropping funnel containing the prepared nitrating acid. Charge the flask with 1.0 mL of toluene and begin stirring.

-

Toluene Nitration: Cool the toluene to below 10°C using an ice-salt bath. Add the nitrating acid dropwise from the funnel over a period of approximately 15-20 minutes, ensuring the internal temperature does not exceed 10°C.[7] A rapid temperature increase indicates an uncontrolled reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure complete reaction.[3]

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.[3]

-

Extraction & Neutralization: Gently shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution (vent frequently to release CO₂), and a final 10 mL of water.[3]

-

Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate. Decant or filter to obtain the crude mixture of nitrotoluene isomers.

Isomer Separation: Isolating the Ortho Product

The crude product is a mixture of primarily o-nitrotoluene and p-nitrotoluene. Their separation is critical and is typically achieved by exploiting their different physical properties.

| Isomer | Boiling Point (°C) | Melting Point (°C) | Separation Principle |

| o-Nitrotoluene | ~222 | ~ -9 | Remains liquid at low temperatures; lower boiling point.[8] |

| p-Nitrotoluene | ~238 | ~ 51 | Crystallizes upon cooling; higher boiling point.[8] |

Recommended Separation Method: Fractional Crystallization

-

Place the flask containing the dried nitrotoluene mixture into a freezer or an ice-salt bath maintained at approximately -10°C to -20°C.[9][10]

-

The p-nitrotoluene will solidify into pale yellow crystals, while the o-nitrotoluene will remain a liquid.

-

Rapidly separate the solid and liquid phases by vacuum filtration of the cold slurry.

-

The filtrate is enriched in o-nitrotoluene. For higher purity, the process can be repeated. The isolated solid is p-nitrotoluene.

-

Further purification of the liquid o-nitrotoluene can be achieved by vacuum distillation.

Critical Safety Considerations for Nitration

-

Exothermic Hazard: Nitration reactions are highly energetic. Loss of temperature control can lead to a runaway reaction, rapid gas evolution, and potential explosion.[3]

-

Explosive Byproducts: Over-nitration, caused by excessive temperatures or incorrect stoichiometry, can produce dinitrotoluene and trinitrotoluene (TNT), which are highly explosive.[3]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns. Handle with extreme care in a fume hood.[11]

-

Toluene Hazards: Toluene is a flammable liquid and its vapors are harmful upon inhalation, potentially causing damage to the central nervous system.[12]

-

Personal Protective Equipment (PPE): Always wear a face shield, chemical splash goggles, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[13]

Part II: Conversion to this compound via the Sandmeyer Reaction

With pure o-nitrotoluene isolated, the next stage involves converting the nitro group into the target nitrile functionality. The most robust and widely used method is a two-step sequence: reduction of the nitro group to a primary amine, followed by a Sandmeyer reaction.

Caption: Overall Synthetic Workflow from Toluene to this compound.

Step 1: Reduction of o-Nitrotoluene to o-Toluidine

The conversion of the nitro group to an amine is a fundamental transformation in aromatic chemistry. A classic and effective method involves the use of a metal in acidic medium.

Mechanism Insight: In this reaction, a metal like tin (Sn) or iron (Fe) acts as the reducing agent, transferring electrons to the nitro group in the presence of a proton source (HCl).[14] The acidic conditions protonate the oxygen atoms of the nitro group, facilitating their removal as water.

Experimental Protocol (Sn/HCl Reduction):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, place the purified o-nitrotoluene and granular tin (a molar excess of tin is required).

-

Acid Addition: Slowly add concentrated hydrochloric acid to the mixture in portions. The reaction is exothermic and will likely initiate without external heating. Maintain a controlled reflux by cooling the flask in a water bath if necessary.[15]

-

Reaction Completion: After the initial vigorous reaction subsides, gently heat the mixture at reflux until the smell of nitrotoluene is no longer apparent, indicating the completion of the reduction.[15]

-

Work-up & Isolation: Cool the reaction mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution. This precipitates tin salts as hydroxides and liberates the free o-toluidine base.

-

Purification: The o-toluidine is commonly isolated from the inorganic salts via steam distillation.[15] The oily distillate is collected, the organic layer is separated, and it can be further purified by extraction and distillation.

Step 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting a primary aromatic amine into a nitrile.[16] It proceeds via an aryl diazonium salt intermediate.

Theoretical Background:

-

Diazotization: The aromatic amine (o-toluidine) reacts with nitrous acid (HNO₂) at low temperatures (0-5°C) to form a relatively unstable aryl diazonium salt.[17] The nitrous acid is generated in situ by reacting sodium nitrite with a strong acid (e.g., HCl). Keeping the temperature low is critical to prevent the decomposition of the diazonium salt.[18]

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. The copper(I) species catalyzes the displacement of the excellent leaving group, dinitrogen (N₂), with a cyanide nucleophile.[19]

Experimental Protocol (o-Toluidine to this compound):

-

Preparation of Diazonium Salt: Dissolve the purified o-toluidine in a mixture of hydrochloric acid and water in a beaker. Cool the solution to 0-5°C in an ice-salt bath. While maintaining this temperature, slowly add a pre-chilled aqueous solution of sodium nitrite.[20] The addition should be controlled such that the temperature never exceeds 5°C. After the addition is complete, stir for an additional 10 minutes. A positive test on starch-iodide paper indicates a slight excess of nitrous acid, confirming complete diazotization.[18]

-

Preparation of Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.[20] A vigorous evolution of nitrogen gas will occur.

-

Completion and Work-up: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about 30 minutes to ensure the reaction is complete.

-

Isolation and Purification: The product, this compound, is typically an oil. It can be isolated by steam distillation directly from the reaction mixture.[20] The collected organic layer is then separated, washed, dried over an anhydrous salt, and purified by vacuum distillation to yield the final product.

Part III: Alternative Synthetic Routes

While the nitration pathway is most common, other methods exist for synthesizing aryl nitriles and are worth noting for their different strategic approaches.

-

Rosenmund-von Braun Reaction: This method involves the direct conversion of an aryl halide (e.g., o-chlorotoluene or o-bromotoluene) to an aryl nitrile using copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine at elevated temperatures.[21][22] This route is advantageous if the corresponding aryl halide is a more readily available starting material than toluene.

-

von Richter Reaction: This is a mechanistically interesting but synthetically less useful reaction for this target. It involves treating an aromatic nitro compound with potassium cyanide, but it results in cine substitution, where a carboxyl group is introduced ortho to the original position of the nitro group, which is itself lost.[23][24] For example, p-nitrotoluene would yield m-toluic acid.

Part IV: Product Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₇N[2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 205 °C (lit.) |

| Density | 0.989 g/mL at 25 °C (lit.) |

Spectroscopic Data:

-

¹H NMR: Expected signals include a singlet for the methyl protons (~2.4 ppm) and a multiplet pattern in the aromatic region (7.2-7.6 ppm) for the four ring protons.

-

¹³C NMR: Signals for the methyl carbon, the four distinct aromatic carbons, the ipso-carbon attached to the nitrile, and the nitrile carbon itself (~118 ppm) would be expected.[25]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹.

References

- Vertex AI Search. (n.d.). This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses.

- Organic Syntheses. (n.d.). This compound. Org. Synth. Coll. Vol. 1, p.514 (1941); Vol. 3, p.93 (1923).

- Guidechem. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis.

- Google Patents. (n.d.). US4270013A - Process for the separation of nitrotoluene isomers.

- Course Hero. (2013). what is the mechanism for preparation of p-toluidine from p-nitrotoluene by using Sn/HCl.

- Olah, G. A., Narang, S. C., & Olah, J. A. (1982). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. PNAS.

- Chem LibreTexts. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).

- Guidechem. (n.d.). What is the synthesis and application of this compound in organic chemistry?.

- Singleton, D. A., & Cvetan, S. M. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH.

- Glasp. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene.

- Google Patents. (n.d.). US3030415A - Separation of ortho-nitrotoluene from nitrotoluene mixtures.

- Sciencemadness.org. (2006). o-toluidine from o-nitrotoluene.

- Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples.

- DWSIM. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene.

- YouTube. (2016). Synthesis of ortho para nitrotulene.

- Sciencemadness.org. (2020). Separation of nitrotoluene isomers.

- CITGO. (2021). Safety Data Sheet: Toluene.

- Google Patents. (n.d.). US3578713A - Process for preparing toluidines.

- University of Rochester. (n.d.). Continuous Flow Reactor for p-toluidine Formation.

- Organic Syntheses. (n.d.). m-NITROTOLUENE.

- Organic Syntheses. (n.d.). Rosenmund-von Braun Synthesis.

- Wikipedia. (n.d.). Rosenmund–von Braun reaction.

- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.

- Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.

- Organic Syntheses. (n.d.). o-TOLUIC ACID.

- Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction.

- Chemos GmbH&Co.KG. (2021). Safety Data Sheet: toluene.

- Wikipedia. (n.d.). Von Richter reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Grokipedia. (n.d.). Von Richter reaction.

- VelocityEHS. (2014). Toluene Safety Tips from MSDS experts.

- International Enviroguard. (2021). How to Safely Work with Toluene.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- SynArchive. (n.d.). Rosenmund-von Braun Reaction.

- ChemicalBook. (n.d.). This compound(529-19-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Methyl Benzonitrile for Synthesis (this compound).

- Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements.

- Carl ROTH. (n.d.). Safety Data Sheet: Toluene.

- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Slideshare. (n.d.). Von richter rearrangement.

- Wikidocumentaries. (n.d.). Von Richter reaction.

- Sigma-Aldrich. (n.d.). This compound.

- oc-praktikum.de. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.

- GlycoTorsion. (n.d.). This compound | C8H7N | MD Topology | NMR | X-Ray.

- ChemicalBook. (n.d.). p-Tolunitrile(104-85-8) 13C NMR spectrum.

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. nbinno.com [nbinno.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 5. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glasp.co [glasp.co]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. dwsim.fossee.in [dwsim.fossee.in]

- 9. youtube.com [youtube.com]

- 10. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. docs.citgo.com [docs.citgo.com]

- 12. ehs.com [ehs.com]

- 13. int-enviroguard.com [int-enviroguard.com]

- 14. (Solved) - what is the mechanism for preparation of p-toluidine from... (1 Answer) | Transtutors [transtutors.com]

- 15. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Rosenmund-von Braun Synthesis [drugfuture.com]

- 22. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 23. Von Richter reaction - Wikipedia [en.wikipedia.org]

- 24. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 25. p-Tolunitrile(104-85-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of o-Tolunitrile Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile), a prominent aromatic nitrile, is a colorless to slightly yellow liquid recognized by its characteristic almond-like odor.[1][2] As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments, a thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development.[2][3] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into its behavior and handling for laboratory and industrial applications. This document delves into the experimentally determined values of its key physical parameters, outlines the methodologies for their measurement, and discusses the implications of these properties in practical settings.

Core Physical and Chemical Identifiers

A foundational understanding of a chemical substance begins with its fundamental identifiers and molecular characteristics. These parameters are crucial for accurate documentation, safety protocol development, and theoretical modeling.

| Identifier | Value | Source(s) |

| Chemical Name | 2-Methylbenzonitrile | |

| Synonyms | This compound, 2-Cyanotoluene, o-Tolyl Cyanide | [3] |

| CAS Number | 529-19-1 | [1] |

| Molecular Formula | C₈H₇N | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Odor | Almond-like | [4] |

Thermophysical Properties

The thermophysical properties of this compound are critical for its application in chemical synthesis, particularly in reactions requiring precise temperature control. These properties dictate its state under various conditions and are essential for process design and safety assessments.

Melting and Boiling Points

This compound exists as a liquid over a broad and practical temperature range.

-

Melting Point: The transition from a solid to a liquid state for this compound occurs at approximately -13 °C .[1][5] This low melting point ensures it remains in a liquid state under most standard laboratory conditions.

-

Boiling Point: At atmospheric pressure, this compound boils at 205 °C .[1][5] This relatively high boiling point is indicative of strong intermolecular forces and makes it a suitable solvent or reactant for high-temperature reactions.[5]

Density

The density of this compound is a crucial parameter for mass-to-volume conversions and for calculations related to fluid dynamics in chemical processes. The density of this compound has been determined to be 0.989 g/mL at 25 °C .[1][6]

Vapor Pressure

Vapor pressure is a key indicator of a liquid's volatility and is essential for understanding evaporation rates and for designing safe handling procedures to minimize inhalation exposure. The vapor pressure of this compound is 0.243 mmHg at 25 °C .[7]

Optical and Electrical Properties

The interaction of this compound with light and electric fields provides valuable information about its molecular structure and polarity.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful parameter for purity assessment. For this compound, the refractive index is 1.5279 at 20 °C with respect to the D-line of the sodium spectrum (n20/D).[1][6]

Dielectric Constant

The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is indicative of its polarity. This compound has a dielectric constant of 18.5 .[1]

Fluid Dynamics Properties

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For many organic liquids, viscosity can be determined experimentally using techniques such as capillary viscometry or rotational viscometry.

Experimental Protocol: Determination of Viscosity using an Ostwald Viscometer

This protocol outlines a standard method for determining the kinematic viscosity of a liquid like this compound relative to a reference liquid with a known viscosity (e.g., water).

-

Apparatus Preparation: Thoroughly clean and dry an Ostwald viscometer.

-

Sample Loading: Introduce a precise volume of this compound into the larger bulb of the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: Using a pipette bulb, draw the liquid up into the smaller bulb above the upper calibration mark. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower calibration marks.

-

Repeatability: Repeat the measurement at least three times to ensure consistency.

-

Reference Measurement: Repeat steps 2-5 with a reference liquid of known viscosity at the same temperature.

-

Calculation: The kinematic viscosity (ν) of this compound can be calculated using the following formula: ν₁ = (ρ₂ * t₁) / (ρ₁ * t₂) * ν₂ where:

-

ν₁ and ν₂ are the kinematic viscosities of this compound and the reference liquid, respectively.

-

ρ₁ and ρ₂ are the densities of this compound and the reference liquid, respectively.

-

t₁ and t₂ are the flow times of this compound and the reference liquid, respectively.

-

References

An In-depth Technical Guide to the Solubility of o-Tolunitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to o-Tolunitrile and its Physicochemical Properties

This compound, with the chemical formula C₈H₇N, is an aromatic nitrile consisting of a toluene molecule substituted with a nitrile group at the ortho-position.[1] This structure imparts a unique combination of polarity and non-polarity, influencing its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -13 °C to -11 °C | |

| Boiling Point | 205 °C (at 760 mmHg) | |

| Density | 0.989 g/mL at 25 °C | |

| Water Solubility | <0.1 g/100 mL at 17 °C | [1] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility behavior is dictated by the interplay of its aromatic ring, the methyl group, and the polar nitrile (-C≡N) group.

-

Aromatic Ring and Methyl Group: The benzene ring and the methyl group are nonpolar and contribute to van der Waals forces. These features promote solubility in nonpolar or weakly polar solvents.

-

Nitrile Group: The cyano group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond. This group can participate in dipole-dipole interactions and potentially form weak hydrogen bonds with protic solvents.

The overall solubility of this compound in a particular organic solvent will depend on the balance of these interactions. Solvents that can effectively interact with both the nonpolar and polar regions of the this compound molecule are likely to be good solvents.

Qualitative Solubility of this compound in Organic Solvents

Based on its chemical structure and general chemical principles, this compound is known to be soluble in a variety of common organic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Source(s) |

| Alcohols | Methanol, Ethanol | Soluble | [1] |

| Ketones | Acetone | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Esters | Ethyl Acetate | Likely Soluble | Inferred |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | Inferred |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Likely Soluble | Inferred |

It is important to note that while this compound is generally soluble in these classes of solvents, the precise quantitative solubility can vary significantly depending on the specific solvent, temperature, and pressure.

Experimental Determination of Solubility

For many applications in research and development, precise quantitative solubility data is essential. The following section outlines a standard experimental workflow for determining the solubility of this compound in an organic solvent.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatically controlled flask. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a filtered syringe to prevent any solid particles from being transferred.

-

Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique.

-

Calculation: Calculate the solubility from the concentration of the saturated solution, typically expressed in units such as g/100 mL, mol/L, or mole fraction.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to determine the concentration of this compound in the saturated solvent. The choice of method depends on the solvent, the required sensitivity, and the available instrumentation.

-

Gas Chromatography (GC): A robust and widely used technique for separating and quantifying volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of compounds. As with GC, a calibration curve is necessary for quantification.

-

UV-Visible Spectroscopy: Can be used if this compound exhibits a distinct UV absorbance in the chosen solvent and there are no interfering substances. A Beer-Lambert law calibration plot is required.

-

Gravimetric Analysis: A simple method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is measured. This method is less sensitive and may not be suitable for solvents with high boiling points.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Thermodynamic Modeling of Solubility

In the absence of extensive experimental data, thermodynamic models can be valuable tools for predicting and correlating the solubility of this compound. Models such as the Non-Random Two-Liquid (NRTL) or the Universal Functional Activity Coefficient (UNIFAC) can be used to estimate solubility based on the physical properties of the solute and solvent. These models require interaction parameters that may be derived from limited experimental data or estimated using group contribution methods.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its application in various chemical processes. While qualitative data indicates good solubility in common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. For researchers and drug development professionals, the experimental determination of solubility using established methods like the isothermal shake-flask technique is crucial for process optimization and formulation design. Further research to generate and publish a comprehensive dataset of this compound solubility in a range of organic solvents at various temperatures would be of significant value to the scientific community.

References

[4] CIPAC. (n.d.). MT 181 - Solubility in organic solvents. Retrieved from cipac.org: [Link]

[5] Stephenson, R. M. (1992). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data, 37(1), 80–85.

[6] NIST. (n.d.). This compound, α-cyano-. Retrieved from NIST WebBook: [Link]

[7] PubChem. (n.d.). p-Tolunitrile. Retrieved from PubChem: [Link]

[8] Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from Scribd: [Link]

[9] O'Brien, R., & Ladbury, J. E. (2007). Thermodynamic studies for drug design and screening. Combinatorial chemistry & high throughput screening, 10(6), 455–464.

[10] Slideshare. (2022, February 27). PHASE EQUILIBRIA AND THE PHASE RULE. Retrieved from Slideshare: [Link]

[11] IUPAC. (n.d.). Solubility Data Series. Retrieved from IUPAC: [Link]

[12] Wikipedia. (n.d.). Organic chemistry. Retrieved from Wikipedia: [Link]

[13] ideXlab. (n.d.). Solid-Liquid Equilibrium. Retrieved from ideXlab: [Link]

[14] NIST. (n.d.). This compound, α-cyano-. Retrieved from NIST WebBook: [Link]

Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART. Retrieved from Vapourtec: [Link]

[15] University of Limerick. (n.d.). (Solid + liquid) solubility of organic compounds in organic solvents - Correlation and extrapolation. Retrieved from University of Limerick website: [Link]

[16] Cheméo. (n.d.). 2-(Methylmercapto)benzonitrile. Retrieved from Cheméo: [Link]

[17] ResearchGate. (2014, August 5). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from ResearchGate: [Link]

[18] ScienceDirect. (2014, June 15). Fluid Phase Equilibria. Retrieved from ScienceDirect: [Link]

[19] AIR Unimi. (2021, December 26). Solid–Liquid–Liquid Equilibria of the System Water, Acetonitrile, and Ammonium Bicarbonate in Multiphase Reacting Systems. Retrieved from AIR Unimi: [Link]

[20] PubMed Central. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Retrieved from PubMed Central: [Link]

[21] DergiPark. (n.d.). The Solvent-Solute Interaction in Supercritical Solution at Equilibrium: Modeling and Related Industrial Applications. Retrieved from DergiPark: [Link]

[22] MDPI. (2023, January 13). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. Retrieved from MDPI: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 529-19-1 [smolecule.com]

- 3. p-トルニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. MT 181 - Solubility in organic solvents [cipac.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, α-cyano- [webbook.nist.gov]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. iupac.org [iupac.org]

- 13. Organic chemistry - Wikipedia [en.wikipedia.org]

- 14. Solid-Liquid Equilibrium - Explore the Science & Experts | ideXlab [idexlab.com]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. vapourtec.com [vapourtec.com]

- 17. pure.ul.ie [pure.ul.ie]

- 18. chemeo.com [chemeo.com]

- 19. researchgate.net [researchgate.net]

- 20. i.uran.ru [i.uran.ru]

- 21. air.unimi.it [air.unimi.it]

- 22. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

o-Tolunitrile: A Linchpin Precursor for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolunitrile (2-methylbenzonitrile), a seemingly simple aromatic nitrile, stands as a cornerstone intermediate in the synthesis of a vast portfolio of complex organic molecules.[1] Its strategic placement of a nitrile and a methyl group on an aromatic ring provides two orthogonal reactive handles, enabling a diverse array of chemical transformations. This guide delves into the core reactivity of this compound, elucidating the mechanistic principles behind its key transformations. We will explore its pivotal role in constructing high-value molecules, including active pharmaceutical ingredients (APIs), advanced agrochemicals, and materials.[2][3] Detailed, field-proven experimental protocols and data are provided to equip researchers with the practical knowledge required to leverage this versatile precursor in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound, or 2-methylbenzonitrile, is an aromatic organic compound that serves as a fundamental building block in the chemical industry.[4] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and dye manufacturing sectors.[1][3] The power of this compound lies in the distinct reactivity of its two functional groups: the electrophilic nitrile group and the benzylic methyl group. This dual functionality allows for a programmed, stepwise elaboration of the molecule, making it an ideal starting point for the synthesis of complex, multi-functionalized aromatic systems. This guide will systematically explore the synthetic pathways branching from this versatile precursor.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is paramount for its effective application in synthesis. It is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2] Its moderate polarity makes it a useful solvent for a range of organic reactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 529-19-1 | [3] |

| Molecular Formula | C₈H₇N | [5] |

| Molar Mass | 117.15 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [6] |

| Boiling Point | 204-205 °C | [6] |

| Melting Point | -13 to -11 °C | [7] |

| Density | 0.989 - 0.9955 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5279 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether. | [2][8] |

The core reactivity of this compound can be visualized as a hub from which numerous synthetic routes diverge, targeting either the nitrile moiety, the methyl group, or both in concert.

Caption: Key synthetic transformations originating from this compound.

Core Synthetic Transformations: A Mechanistic Approach

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, most notably amines and carboxylic acids.[2]

-

Hydrolysis to Carboxylic Acids: The conversion of the nitrile to a carboxylic acid is a fundamental transformation.[9] This is typically achieved under harsh acidic or basic conditions.[6] For instance, heating this compound with 75% sulfuric acid provides o-toluic acid in high yield.[10] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.[9]

-

Reduction to Primary Amines: The reduction of the nitrile group to a primary amine (e.g., 2-methylbenzylamine) is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.[8] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[9] Catalytic hydrogenation over nickel or palladium catalysts also achieves this reduction and is often preferred in industrial settings due to safety and cost considerations.[2]

-

Addition of Organometallic Reagents: Grignard and organolithium reagents readily add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to yield a ketone.[11] This reaction provides a powerful method for carbon-carbon bond formation.

-

Cyclization Reactions for Heterocycle Synthesis: The nitrile group is an excellent participant in cyclization reactions, forming a wide range of nitrogen-containing heterocycles.[4][12] For example, reaction with sodium azide in the presence of a Lewis acid can yield substituted tetrazoles, a common motif in pharmaceuticals like the sartan class of antihypertensives.[13]

The benzylic protons of the methyl group are susceptible to radical abstraction and deprotonation, opening up another avenue for functionalization.

-

Side-Chain Halogenation: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light is a highly efficient method to produce 2-cyanobenzyl bromide. This product is an extremely valuable intermediate, as the benzylic bromide is a potent electrophile for subsequent nucleophilic substitution reactions.

-

Oxidation: The methyl group can be oxidized to various oxidation states. Milder oxidizing agents can convert it to an aldehyde (2-cyanobenzaldehyde), while stronger conditions (e.g., KMnO₄ or catalytic oxidation) can lead to the formation of phthalic acid derivatives.[14][15] The ammoxidation of this compound, a vapor-phase catalytic reaction with ammonia and oxygen, is an industrial process to produce phthalonitrile.[14]

Application in Complex Molecule Synthesis

The true value of this compound is demonstrated in its application as a key starting material for high-value products.

This compound is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] Its structure is embedded in drugs for treating cardiovascular diseases, neurological disorders, and inflammatory conditions.[4] For instance, it is a key building block for certain benzodiazepines and other heterocyclic compounds.[2]

In the agrochemical industry, this compound is a vital intermediate for producing herbicides, fungicides, and insecticides.[3][8] The functional groups derived from this compound are often essential for the biological activity of the final pesticide product.[2]

Caption: A typical experimental workflow for side-chain bromination.

Experimental Protocols

This protocol is adapted from a procedure in Organic Syntheses.[10]

-

Step 1: Reaction Setup

-

In a 5 L flask equipped with a mechanical stirrer and reflux condenser, place 3 kg of 75% sulfuric acid.

-

Heat the acid to approximately 150°C.

-

-

Step 2: Addition of this compound

-

While stirring, add 1 kg (8.54 moles) of this compound over a period of two hours, maintaining the temperature at 150-160°C.[10]

-

-

Step 3: Reaction Completion

-

After the addition is complete, continue stirring at 150-160°C for an additional two hours.

-

Increase the temperature to 190°C and stir for one more hour.[10]

-

-

Step 4: Isolation and Purification

-

Cool the reaction mixture and carefully pour it into ice water.

-

Filter the resulting crude solid.

-

Dissolve the crude material in an excess of 10% sodium hydroxide solution and filter while hot to remove any unreacted amide.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the o-toluic acid.

-

Collect the product by filtration, dry, and recrystallize from benzene. The expected yield is 80-89%.[10]

-

Causality and Trustworthiness: The use of concentrated sulfuric acid at high temperatures ensures the complete hydrolysis of the highly stable nitrile group.[10] The step-wise temperature increase helps to first form the amide and then drive the hydrolysis of the amide to the carboxylic acid, minimizing side reactions.[10] The base wash during workup is critical for removing the intermediate o-toluamide, ensuring the purity of the final product.[10]

-

Step 1: Reaction Setup

-

To a solution of this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

-

Step 2: Initiation

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 equivalents).

-

Heat the mixture to reflux and irradiate with a UV lamp or a standard tungsten light bulb to facilitate the initiation of the radical reaction.

-

-

Step 3: Monitoring

-

Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the this compound is consumed. The reaction is typically complete within a few hours.

-

-

Step 4: Workup

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter off the succinimide and wash it with a small amount of cold solvent.

-

-

Step 5: Purification

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude 2-cyanobenzyl bromide can be purified by recrystallization (e.g., from hexanes) or by vacuum distillation.

-

Causality and Trustworthiness: The choice of NBS as the bromine source is crucial as it provides a low, constant concentration of bromine radicals, which favors selective benzylic bromination over aromatic ring bromination. The use of a radical initiator is essential to start the chain reaction. The workup procedure is designed to efficiently remove the succinimide byproduct, which is a key step for obtaining a pure product.

Safety Considerations

This compound is a combustible liquid and is considered mildly toxic.[8][16] It can cause skin and eye irritation.[16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[16] Reactions involving nitriles and strong acids, bases, or reducing agents can be highly exothermic and should be conducted with caution.[6]

Conclusion and Future Outlook

This compound is a testament to how a simple, readily available molecule can serve as a powerful platform for complex chemical synthesis. Its dual reactivity allows for a multitude of transformations, making it an indispensable precursor in the pharmaceutical, agrochemical, and materials science industries.[2] As synthetic methodologies continue to advance, particularly in the area of C-H activation and catalytic transformations, the utility and applications of this compound are poised to expand even further, solidifying its role as a key player in modern organic chemistry.

References

- Vertex AI Search. (n.d.). This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses.

- Ningbo Inno Pharmchem Co., Ltd. (2025, December 5). The Essential Role of this compound in Modern Chemical Manufacturing.

-

Clarke, H. T., & Taylor, E. R. (n.d.). o-TOLUIC ACID. Organic Syntheses Procedure. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 3, 2026, from [Link]

-

Jana, A., Ravichandiran, V., & Swain, S. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved January 3, 2026, from [Link]

-

Bagirzade, G. A., et al. (2014). Synthesis of 4-Phenylphthalonitrile by Vapor-Phase Catalytic Ammoxidation of Intermediate 4-Phenyl-o-Tolunitrile: Reaction Kinetics. Modern Research in Catalysis, 3(1), 6-11. Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). The Significance of this compound in Pharmaceutical Synthesis. Retrieved January 3, 2026, from [Link]

-

Bagirzade, G., Tagiyev, D., & Manafov, M. (2014). Synthesis of 4-Phenylphthalonitrile by Vapor-Phase Catalytic Ammoxidation of Intermediate 4-Phenyl-o-Tolunitrile: Reaction Kinet. Modern Research in Catalysis, 3, 6-11. Retrieved January 3, 2026, from [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved January 3, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 3, 2026, from [Link]

-

Wang, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3044. Retrieved January 3, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). This compound: Properties, Uses, and Applications. Retrieved January 3, 2026, from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved January 3, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 529-19-1 [smolecule.com]

- 6. This compound | 529-19-1 [chemicalbook.com]

- 7. This compound = 97.0 GC 529-19-1 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of 4-Phenylphthalonitrile by Vapor-Phase Catalytic Ammoxidation of Intermediate 4-Phenyl-o-Tolunitrile: Reaction Kinetics [scirp.org]

- 15. scirp.org [scirp.org]

- 16. chembk.com [chembk.com]

Introduction: The Strategic Importance of o-Tolunitrile

An In-Depth Technical Guide to the Industrial Manufacturing of o-Tolunitrile

This compound (CAS 529-19-1), also known as 2-methylbenzonitrile, is a pivotal aromatic nitrile intermediate in the chemical industry.[1] Structurally, it is a derivative of toluene with a nitrile group (-C≡N) at the ortho position of the methyl group.[2] This configuration makes it a versatile building block for a wide range of high-value organic compounds.[3] Its primary applications are found in the synthesis of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients (APIs) like those in the sartan class of antihypertensive drugs, as well as in the manufacturing of agrochemicals, dyes, pigments, and fluorescent whitening agents.[1][4][5][6]

This guide provides a comprehensive technical overview of the predominant industrial manufacturing process for this compound: the vapor-phase ammoxidation of o-xylene. We will delve into the core principles of the synthesis, catalyst technology, process optimization, downstream purification, and critical safety and environmental considerations, offering a holistic view for researchers and chemical professionals.

Part 1: Core Synthesis Process - Vapor-Phase Ammoxidation of o-Xylene

While several synthetic routes to this compound exist, including the nitration of toluene followed by reduction or the reaction of halogenated aromatics with cyanide salts, the vapor-phase ammoxidation of o-xylene is the most economically and technologically favorable method for large-scale industrial production.[7][8] This process combines oxidation and ammonolysis in a single catalytic step, converting the methyl group of o-xylene directly into a nitrile group.[9]

1.1: Process Overview

The ammoxidation of o-xylene involves reacting gaseous o-xylene with ammonia (NH₃) and an oxygen source (typically air) at high temperatures over a solid-state catalyst in a fixed-bed or fluidized-bed reactor. The primary reaction is the selective conversion of one of the two methyl groups on o-xylene to a nitrile group.

The overall process can be visualized as a sequence of stages, from raw material input to the generation of a crude product stream, which then requires further purification.

1.2: Catalysis - The Heart of the Reaction

The success of vapor-phase ammoxidation hinges entirely on the catalyst's performance, which must exhibit high activity, high selectivity towards the mono-nitrile (this compound), and long-term stability under demanding reaction conditions. The most effective catalysts are complex mixed metal oxides, typically based on vanadium.

A common catalyst formulation involves vanadium and antimony oxides (V-Sb-O), often promoted with other metals like bismuth (Bi) or chromium (Cr), supported on a high-surface-area carrier such as alumina (γ-Al₂O₃) or silica (SiO₂).[9][10]

-

Vanadium Oxide (V₂O₅): Serves as the primary active component, facilitating the oxidation of the methyl group.

-

Antimony Oxide (Sb₂O₃): Acts as a key promoter, enhancing the selectivity towards the nitrile product and preventing over-oxidation to carbon oxides (CO, CO₂).

-

Promoters (e.g., Bi, Cr): These elements can further improve catalyst stability, selectivity, and resistance to deactivation.

-

Support (γ-Al₂O₃): Provides mechanical strength and a large surface area for the dispersion of the active catalytic species.

The causality behind this choice lies in the catalyst's redox properties. The reaction mechanism involves the lattice oxygen from the metal oxides oxidizing the adsorbed hydrocarbon, followed by re-oxidation of the reduced catalyst by gaseous oxygen. Ammonia is then incorporated to form the nitrile group.

1.3: Reaction Mechanism and Kinetics

The ammoxidation of o-xylene is a complex reaction network with parallel and consecutive steps. The desired product, this compound, is an intermediate in the potential formation of phthalonitrile (dinitrile).[10] A simplified reaction scheme is as follows:

-

o-Xylene → this compound: The primary desired reaction where one methyl group is converted.

-

This compound → Phthalonitrile: A subsequent ammoxidation of the remaining methyl group.

-

o-Xylene → Phthalimide: A competing pathway where oxidation and cyclization occur.[10]

-

o-Xylene / this compound → CO, CO₂: Undesirable deep oxidation reactions that reduce the overall yield.